Butan-2-yl 4-[3-(benzyloxy)-4-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Butan-2-yl 4-[3-(benzyloxy)-4-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butan-2-yl 4-[3-(benzyloxy)-4-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a benzyloxy-substituted aromatic aldehyde with a methoxy-substituted aromatic amine, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency, scalability, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
Butan-2-yl 4-[3-(benzyloxy)-4-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Br₂, Cl₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzylic ketones or acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Butan-2-yl 4-[3-(benzyloxy)-4-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Medicine: Explored as a lead compound for drug development, particularly for its potential therapeutic effects.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism by which Butan-2-yl 4-[3-(benzyloxy)-4-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Butan-2-yl 4-[3-(benzyloxy)-4-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C24H28N2O5 |
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Molecular Weight |
424.5 g/mol |
IUPAC Name |
butan-2-yl 4-(4-methoxy-3-phenylmethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C24H28N2O5/c1-5-15(2)31-23(27)21-16(3)25-24(28)26-22(21)18-11-12-19(29-4)20(13-18)30-14-17-9-7-6-8-10-17/h6-13,15,22H,5,14H2,1-4H3,(H2,25,26,28) |
InChI Key |
MIOOAMWSMFSTJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2)OC)OCC3=CC=CC=C3)C |
Origin of Product |
United States |
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